![molecular formula C7H5ClFNS B1303478 3-Chloro-4-fluorothiobenzamide CAS No. 130560-97-3](/img/structure/B1303478.png)
3-Chloro-4-fluorothiobenzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available materials. For instance, the synthesis of 3'-fluorothalidomide involves enantiodivergent electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) . Another example is the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, which is achieved through a condensation reaction followed by a reduction process, yielding an overall 82% yield . These methods highlight the importance of selecting appropriate reagents and conditions to achieve high yields and selectivity in the synthesis of chloro-fluoro aromatic compounds.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of fluorine and chlorine atoms on an aromatic ring, which can significantly influence the electronic properties of the molecule. For example, the presence of these halogens can affect the reactivity of the compound in subsequent chemical reactions .
Chemical Reactions Analysis
The papers describe various chemical reactions involving fluorinated and chlorinated compounds. For instance, 3-chloro-4-fluorothiophene-1,1-dioxide is used as a Diels-Alder diene, reacting with different dienophiles to produce chlorofluoroaromatics or cyclic chlorofluorodienes with high regioselectivity . This demonstrates the synthetic utility of such compounds in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of halogen atoms. The introduction of fluorine and chlorine can increase the compound's stability and alter its boiling and melting points. The papers do not provide specific physical property data, but the methodologies used for characterization, such as TLC, melting point determination, and NMR spectroscopy, are standard techniques that can be applied to assess the physical and chemical properties of this compound .
Scientific Research Applications
Biofield Energy Treatment
- Study : Investigated the impact of biofield energy treatment on 3-Chloro-4-fluoroaniline (CFA), an intermediate in pharmaceutical compound synthesis.
- Findings : Notable changes in the physical, thermal, and spectral properties of CFA, including decreased crystallite size, altered melting temperature, and increased thermal stability, suggesting significant influence of biofield energy treatment (Trivedi et al., 2015).
Metabolism Research
- Study : Examined the metabolic fate of 3-chloro-4-fluoroaniline in rats, using various analytical techniques.
- Findings : Rapid and extensive metabolism with identification of major metabolites, providing insights into the metabolic pathways of this compound (Duckett et al., 2006).
Herbicidal Activity
- Study : Synthesis and evaluation of 3-Chloro-4-fluorobenzoylthiourea for herbicidal activity.
- Findings : Demonstrated good herbicidal activity, offering potential applications in agriculture (Liu Chang-chun, 2006).
Fluorescence Studies
- Study :
Development of fluo-4, a new fluorescent dye, with 3-Chloro-4-fluorothiobenzamide-like structure for cellular Ca2+ concentration quantification.
- Findings : Fluo-4 offers brighter fluorescence emission with greater absorption, making it suitable for various applications including confocal laser scanning microscopy and flow cytometry (Gee et al., 2000).
Chemical Structure Analysis
- Study : Investigated the structure of 4-halo-1,2,3,5-dithiadiazolyl radicals, including a this compound derivative.
- Findings : Detailed analysis of the crystal structures, providing insights into the intramolecular interactions and stability of these compounds (Knapp et al., 2005).
Molecular Synthesis and Reactivity
- Study : Synthesized and characterized new derivatives of this compound for reactivity studies.
- Findings : Insights into the chemical reactivity and potential applications of these compounds in various fields including pharmaceuticals and materials science (Surmont et al., 2011).
Novel Molecule Development
- Study : Developed a new heterocycle-based molecule incorporating this compound.
- Findings : Detailed characterization of the molecule's structure and its potential applications in the development of new drugs and materials (Murthy et al., 2017).
Molecular Spectroscopy
- Study : Examined the molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile.
- Findings : Provided a comprehensive interpretation of the infrared and Raman spectra, useful for molecular identification and characterization (Sundaraganesan et al., 2008).
Safety and Hazards
The safety data sheet for 3-Chloro-4-fluorothiobenzamide advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-4-fluorothiobenzamide are currently unknown. This compound, also known as 3-Chloro-4-fluorobenzenecarbothioamide, is a chemical compound with the formula C7H5ClFNS
Mode of Action
Given its chemical structure, it may interact with its targets through various mechanisms, such as free radical reactions or nucleophilic substitutions . More research is needed to elucidate the exact mode of action of this compound.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on its chemical structure, it could potentially influence pathways involving aromatic compounds . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on investigating these properties to better understand how this compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound
properties
IUPAC Name |
3-chloro-4-fluorobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNS/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGPCKCTKDCMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381464 | |
Record name | 3-Chloro-4-fluorothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130560-97-3 | |
Record name | 3-Chloro-4-fluorothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 130560-97-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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